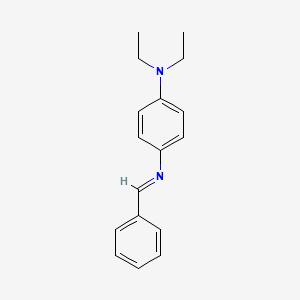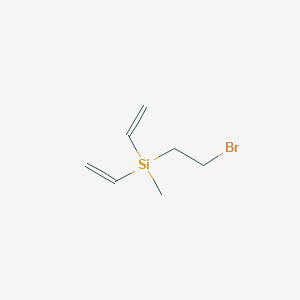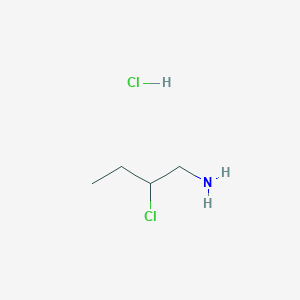
1-Amino-2-chlorobutane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2-chlorobutane hydrochloride is an organic compound that belongs to the class of amines and halides It is characterized by the presence of an amino group (-NH2) and a chlorine atom attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-Amino-2-chlorobutane hydrochloride can be synthesized through the reaction of 2-chlorobutane with ammonia. The reaction typically involves heating the halogenoalkane (2-chlorobutane) with a concentrated solution of ammonia in ethanol. This process is carried out in a sealed tube to prevent the escape of ammonia gas .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results.
化学反応の分析
Types of Reactions: 1-Amino-2-chlorobutane hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in ethanol are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Nucleophilic Substitution: The major product is typically an alcohol, such as 1-amino-2-butanol.
Oxidation and Reduction: The products depend on the specific reagents used and the reaction conditions.
科学的研究の応用
1-Amino-2-chlorobutane hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-amino-2-chlorobutane hydrochloride involves its interaction with nucleophiles and electrophiles. The amino group acts as a nucleophile, attacking electrophilic centers in other molecules. The chlorine atom, being electronegative, makes the carbon atom it is attached to electrophilic, facilitating nucleophilic substitution reactions .
類似化合物との比較
1-Amino-2-chloropropane: Similar structure but with a shorter carbon chain.
2-Amino-1-chlorobutane: The position of the amino and chlorine groups is reversed.
1-Amino-2-bromobutane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 1-Amino-2-chlorobutane hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its combination of an amino group and a chlorine atom on a butane backbone makes it versatile for various chemical transformations and applications .
特性
CAS番号 |
36637-27-1 |
|---|---|
分子式 |
C4H11Cl2N |
分子量 |
144.04 g/mol |
IUPAC名 |
2-chlorobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H10ClN.ClH/c1-2-4(5)3-6;/h4H,2-3,6H2,1H3;1H |
InChIキー |
BFXDHEBSFXPHSV-UHFFFAOYSA-N |
正規SMILES |
CCC(CN)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile](/img/structure/B14671172.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate](/img/structure/B14671177.png)
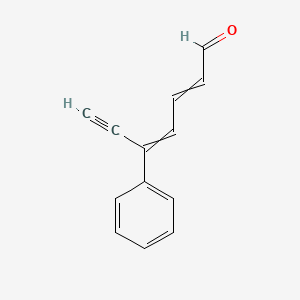


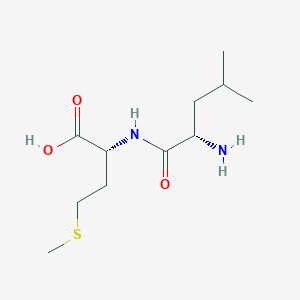

![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
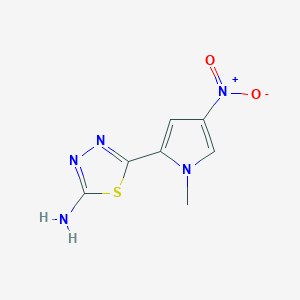
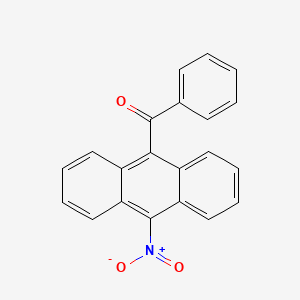
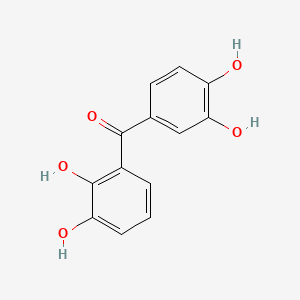
![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
